Target Engagement: EITC Exhibits >5000-fold Higher Potency than FITC in Inhibiting Erythrocyte Ca²⁺-ATPase
In a direct head-to-head study on the erythrocyte plasma membrane Ca²⁺ pump, the reversible inhibition potency of eosin (the parent chromophore of EITC) was compared to that of fluorescein. Eosin demonstrated an IC50 of <0.2 µM, whereas fluorescein was approximately four orders of magnitude less potent with an IC50 of ~1000 µM [1]. While the isothiocyanate derivatives introduce irreversible binding, this foundational potency difference translates to the selectivity of their respective binding sites on the Ca²⁺-ATPase, with EITC binding at the ATP site and FITC showing distinct kinetics [1]. This difference is critical for experiments requiring selective, high-affinity labeling of the ATP-binding domain.
| Evidence Dimension | Inhibition of erythrocyte Ca²⁺ pump (IC50) |
|---|---|
| Target Compound Data | IC50 < 0.2 µM (eosin, parent chromophore) |
| Comparator Or Baseline | Fluorescein: IC50 ~1000 µM |
| Quantified Difference | >5,000-fold higher potency for eosin |
| Conditions | In vitro; human erythrocyte plasma membrane Ca²⁺-ATPase assay |
Why This Matters
This 5,000-fold difference ensures that EITC-based probes selectively label the high-affinity ATP site, avoiding the high background and off-target labeling associated with FITC at comparable concentrations.
- [1] Gatto C, Milanick MA. Inhibition of the red blood cell calcium pump by eosin and other fluorescein analogues. Am J Physiol. 1993;264(6 Pt 1):C1577-86. doi:10.1152/ajpcell.1993.264.6.C1577 View Source
